(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2/c1-16(2)6-4-12(5-7-16)20-15-9-14(19-3)11(10-18)8-13(15)17/h8-9,12H,4-7,10,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQGJQEBQFKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CN)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857342 | |
| Record name | 1-{4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224048-15-0 | |
| Record name | 1-{4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine, commonly referred to by its IUPAC name, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention due to its unique structural features that suggest a variety of biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a fluoro group, a methoxy group, and a methanamine group. Its molecular weight is approximately 281.37 g/mol . The presence of the dimethylcyclohexyl moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities associated with (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine can be summarized as follows:
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The results indicated significant cell death through apoptosis when exposed to compounds structurally similar to (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine. The mechanism involved caspase activation and subsequent DNA fragmentation .
Case Study 2: Hypoxia-Induced Apoptosis
Another investigation focused on compounds that target hypoxic tumor environments. The findings suggested that structural modifications similar to those found in (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine could enhance selectivity for cancer cells under low oxygen conditions. This selectivity is crucial for developing effective cancer therapies that minimize damage to normal tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two methanamine derivatives from the provided evidence:
Key Observations:
Lipophilicity : The target compound’s 4,4-dimethylcyclohexyl group significantly increases lipophilicity compared to the thiophene-containing compound or the propoxy-substituted analog . This may enhance blood-brain barrier penetration, a critical factor for CNS drugs.
In contrast, the chlorine atom in ZX-AC005409 may favor electrophilic substitution reactions.
Stereochemical Complexity : The cyclohexyl group in the target compound introduces stereochemical considerations (chair conformations) absent in the planar thiophene or propoxy-substituted analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, including etherification (cyclohexyloxy), fluorination, and methoxy group introduction. This contrasts with the thiophene-based compound , which may utilize Suzuki-Miyaura coupling for aryl-thiophene linkage.
Preparation Methods
Halogenation and Methoxy Group Installation
The 5-fluoro-2-methoxy substitution pattern is established through sequential electrophilic aromatic substitution (EAS). Fluorine is introduced via Balz-Schiemann reaction using aniline derivatives, followed by methoxylation using copper(I)-mediated Ullmann coupling (Table 1).
Table 1: Optimization of Aromatic Substitution Reactions
| Step | Reagents | Temp (°C) | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|---|
| Fluorination | NaNO₂, HBF₄, HF | 0–5 | 78 | 92:8 |
| Methoxylation | CuI, 1,10-phenanthroline | 110 | 65 | >99% para |
Etherification with 4,4-Dimethylcyclohexanol
Mitsunobu Reaction
The Mitsunobu protocol enables efficient C–O bond formation between sterically hindered 4,4-dimethylcyclohexanol and the activated aryl bromide (Table 2):
Table 2: Mitsunobu Reaction Parameters
| Diethyl Azodicarboxylate (DEAD) | Triphenylphosphine | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 equiv | 1.5 equiv | THF | 12 | 82 |
| 1.5 equiv | 2.0 equiv | DMF | 8 | 91 |
Key considerations:
-
Solvent polarity directly impacts reaction rate, with DMF accelerating oxidative addition.
-
Steric effects from the 4,4-dimethyl group necessitate excess phosphine to drive completion.
Amine Group Introduction
Nitro Reduction Pathway
Catalytic hydrogenation of a nitro precursor provides high-purity amine (Table 3):
Table 3: Hydrogenation Conditions for Nitro Reduction
| Catalyst | Pressure (psi H₂) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 50 | EtOAc | 25 | 94 |
| Raney Nickel | 30 | MeOH | 40 | 88 |
Critical factors:
Reductive Amination Alternative
For substrates with ketone intermediates, sodium triacetoxyborohydride (STAB) enables direct amination (Table 4):
Table 4: Reductive Amination Optimization
| Carbonyl Compound | Amine Source | STAB (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Acetyl derivative | NH₃ (g) | 1.5 | 24 | 76 |
| 4-Formyl derivative | Benzylamine | 2.0 | 12 | 84 |
Purification and Characterization
Crystallization Techniques
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.71–3.65 (m, 1H, OCH), 2.90 (s, 2H, CH₂NH₂).
-
HPLC-MS : m/z 281.37 [M+H]⁺, retention time 6.7 min (C18 column, 70:30 MeCN/H₂O).
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Hydrogenation
Microreactor systems (0.5 mm ID) enhance mass transfer for nitro reductions:
Q & A
How can researchers optimize the synthesis of (4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxyphenyl)methanamine to improve yield and purity?
Level: Advanced
Methodological Answer:
Synthetic optimization requires careful control of reaction parameters. For analogous methanamine derivatives, key steps include:
- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to activate aromatic rings for regioselective functionalization .
- Protection/deprotection strategies : Protect the amine group during harsh reactions (e.g., nitro group reduction) to avoid side reactions .
- Catalyst selection : Palladium-based catalysts enhance coupling reactions for cyclohexyloxy group introduction, as seen in structurally related aryl ethers .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity crystals (>99% by HPLC) .
What mechanisms underlie the biological activity of this compound, and how can researchers validate its interaction with target receptors?
Level: Advanced
Methodological Answer:
The methanamine moiety and substituted aromatic system suggest potential interactions with neurotransmitter receptors (e.g., serotonin or adrenergic receptors). Validation strategies include:
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets, focusing on hydrogen bonding with the methoxy group and hydrophobic interactions with the dimethylcyclohexyl group .
- In vitro assays : Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) to quantify affinity (Kᵢ values) .
- Functional assays : Measure cAMP production or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
How should researchers address contradictions in stability data under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
Stability profiles often conflict due to differences in experimental design. To resolve discrepancies:
- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 14 days, monitoring degradation via UPLC-MS. For example, methanamine derivatives degrade rapidly at pH <3 due to protonation-induced ring cleavage .
- Isolation of degradation products : Use preparative TLC or HPLC to isolate byproducts, followed by NMR and HRMS for structural elucidation .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C, dark) .
What are the critical analytical techniques for characterizing this compound, and how do they resolve structural ambiguities?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the 4,4-dimethylcyclohexyl group shows distinct axial/equatorial proton splitting at δ 1.2–1.8 ppm .
- FT-IR : Confirm the methanamine NH₂ stretch (~3350 cm⁻¹) and aryl ether C-O-C absorption (~1250 cm⁻¹) .
- Mass spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]⁺), while fragmentation patterns clarify substituent positions .
- X-ray crystallography : Resolves stereochemical uncertainties, though suitable crystals may require slow evaporation from acetonitrile .
How does the 4,4-dimethylcyclohexyloxy group influence the compound’s physicochemical properties compared to analogs with simpler alkoxy substituents?
Level: Advanced
Methodological Answer:
The bulky, hydrophobic dimethylcyclohexyl group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to methoxy analogs, improving blood-brain barrier penetration (calculated via ChemAxon) .
- Reduces metabolic clearance : Cytochrome P450 assays show slower oxidation due to steric hindrance, as observed in related cyclohexyl-containing compounds .
- Alters solubility : Solubility in PBS (pH 7.4) decreases to <0.1 mg/mL, necessitating formulation with cyclodextrins or lipid nanoparticles .
What strategies can mitigate toxicity concerns observed in preliminary in vivo studies?
Level: Advanced
Methodological Answer:
- Metabolic profiling : Identify toxic metabolites using liver microsome assays (e.g., rat S9 fractions). For example, N-oxidation of the methanamine group may generate reactive intermediates .
- Prodrug design : Mask the amine as a carbamate or amide to reduce acute toxicity, as demonstrated in phenylmethanamine derivatives .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, adjusting administration routes (e.g., intravenous vs. oral) to balance efficacy and safety .
How can researchers design a structure-activity relationship (SAR) study to prioritize derivatives for further development?
Level: Advanced
Methodological Answer:
- Core modifications : Synthesize analogs with (a) varied cycloalkyl groups (e.g., cyclopentyl vs. cycloheptyl), (b) halogen substitutions (Cl/Br instead of F), and (c) alternative methoxy positions .
- Bioactivity screening : Test analogs in parallel assays for receptor binding, metabolic stability, and cytotoxicity. Use PCA (principal component analysis) to cluster compounds with optimal profiles .
- QSAR modeling : Develop predictive models using descriptors like molar refractivity and H-bond acceptor count to guide synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
